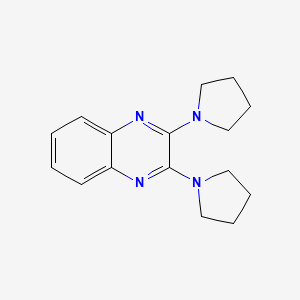

2,3-Dipyrrolidin-1-ylquinoxaline

Description

Properties

CAS No. |

93538-75-1 |

|---|---|

Molecular Formula |

C16H20N4 |

Molecular Weight |

268.36 g/mol |

IUPAC Name |

2,3-dipyrrolidin-1-ylquinoxaline |

InChI |

InChI=1S/C16H20N4/c1-2-8-14-13(7-1)17-15(19-9-3-4-10-19)16(18-14)20-11-5-6-12-20/h1-2,7-8H,3-6,9-12H2 |

InChI Key |

GTECYVGQRHRLBL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC3=CC=CC=C3N=C2N4CCCC4 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Halogenated Quinoxaline Precursors

The most commonly reported synthetic route to pyrrolidinyl-substituted quinoxalines, including 2,3-Dipyrrolidin-1-ylquinoxaline, involves nucleophilic aromatic substitution of halogenated quinoxaline derivatives (e.g., 2-chloroquinoxaline or 2,3-dichloroquinoxaline) with pyrrolidine.

-

$$

\text{2,3-Dichloroquinoxaline} + 2 \times \text{Pyrrolidine} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{2,3-Dipyrrolidin-1-ylquinoxaline} + 2 \times \text{HCl}

$$ -

- Base: Potassium carbonate or similar inorganic base to neutralize hydrogen chloride formed.

- Solvent: Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

- Temperature: Elevated temperatures (80–120°C) to facilitate substitution.

- Reaction Time: Several hours (typically 6–24 hours) under reflux or sealed vessel conditions.

-

The halogen atoms at the 2 and 3 positions of the quinoxaline ring are displaced by nucleophilic attack from the nitrogen lone pair of pyrrolidine, resulting in the formation of the corresponding dipyrrolidinyl derivative.

-

Industrial synthesis follows similar principles but with optimized parameters for yield and purity, including controlled temperature, pressure, and reaction time in large reactors. The process aims to minimize by-products and maximize throughput.

Cyclization Approaches via Pyrrolidinyl-Aniline Intermediates

Alternative synthetic strategies involve the preparation of 2-(pyrrolidin-1-yl)aniline intermediates, which are then cyclized with dicarbonyl compounds to form the quinoxaline core substituted with pyrrolidinyl groups.

-

- Synthesis of 2-(pyrrolidin-1-yl)aniline via nucleophilic substitution on 2-halogenated aniline derivatives.

- Condensation of the 2-(pyrrolidin-1-yl)aniline with 1,2-dicarbonyl compounds (e.g., glyoxal or benzil) under acidic or catalytic conditions to form the quinoxaline ring.

- Subsequent functionalization at the 3-position with pyrrolidine via nucleophilic substitution if required.

This method allows for selective substitution and can be adapted to synthesize derivatives with different substitution patterns.

Functionalization via Cyclization of Diallylaminoquinolines

Though more commonly applied to quinoline derivatives, cyclization of diallylaminoquinolines has been reported to yield pyrrolidinyl-functionalized heterocycles. This method involves:

- Formation of (3-pyrrolin-1-yl)-quinoline intermediates.

- Subsequent bromination and reduction steps to access pyrrolidinyl-substituted quinoline or quinoxaline analogs.

- This method offers a route to functionalized quinoxalines with potential biological activity but is less direct for 2,3-Dipyrrolidin-1-ylquinoxaline specifically.

Summary of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 2,3-Dichloroquinoxaline or 2-chloroquinoxaline | Commercially available or synthesized |

| Nucleophile | Pyrrolidine | Used in excess to drive substitution |

| Base | Potassium carbonate | Neutralizes HCl byproduct |

| Solvent | Dimethylformamide, Dimethyl sulfoxide | Polar aprotic solvents preferred |

| Temperature | 80–120°C | Reflux or sealed vessel |

| Reaction Time | 6–24 hours | Dependent on scale and conditions |

| Purification | Column chromatography or recrystallization | To achieve high purity |

Research Findings and Source Diversity

- The synthesis via nucleophilic substitution on halogenated quinoxalines is well-documented and forms the backbone of industrial and laboratory preparations.

- Cyclization methods involving pyrrolidinyl-aniline intermediates provide alternative synthetic routes with potential for structural diversification.

- Functionalization via cyclization and subsequent modifications of quinoline derivatives offers insight into related synthetic methodologies but is less directly applied for this compound.

- The reaction conditions and choice of solvents and bases significantly influence the yield and purity of 2,3-Dipyrrolidin-1-ylquinoxaline.

- Industrial methods emphasize scalability and process optimization, including reaction parameter control to minimize impurities and maximize product yield.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dipyrrolidin-1-ylquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines and pyrrolidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

2,3-Dipyrrolidin-1-ylquinoxaline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 2,3-Dipyrrolidin-1-ylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3-Dipyrrolidin-1-ylquinoxaline with two structurally related quinoxaline derivatives from :

- [2-(4-Methoxyphenyl)-3-(4-methoxyphenylimino)-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxalin-1-ylidene]propanedinitrile (10d)

- Quinoxaline-2,3-diol (11)

Table 1: Structural and Physical Property Comparison

Key Observations:

Structural Complexity: Compound 10d exhibits a fused pyrroloquinoxaline system with electron-withdrawing cyano groups, whereas 11 is a simpler dihydroxyquinoxaline. The target compound’s pyrrolidine substituents likely increase steric hindrance compared to 11 but lack the extended conjugation seen in 10d.

Thermal Stability: The high melting point of 10d (324–326°C) suggests strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding via cyano groups), while 11’s lower melting point (287–289°C) may reflect weaker cohesion despite its polar hydroxyl groups .

Spectroscopic Signatures: 10d’s IR spectrum confirms nitrile (CN) and aromatic (Ar-C=C) functionalities, absent in the target compound. The diol 11 displays prominent OH stretching (3400 cm⁻¹), contrasting with the aliphatic N-H signals expected in 2,3-Dipyrrolidin-1-ylquinoxaline.

Research Implications

- Synthetic Flexibility: Substituent choice on quinoxalines allows fine-tuning of properties. For instance, 10d’s nitrile groups enable further functionalization, while pyrrolidine in the target compound may improve solubility for pharmaceutical applications.

- Biological Relevance: Dihydroxyquinoxalines like 11 are precursors for metal-chelating agents, whereas pyrrolidine-containing analogs could exhibit enhanced bioavailability due to reduced crystallinity .

Biological Activity

2,3-Dipyrrolidin-1-ylquinoxaline is a nitrogen-rich heterocyclic compound that has gained attention for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent scientific studies.

Chemical Structure and Properties

2,3-Dipyrrolidin-1-ylquinoxaline can be represented by the molecular formula and has a molecular weight of approximately 268.17 g/mol. Its structure features a quinoxaline core substituted with two pyrrolidine groups, which are known to enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.17 g/mol |

| CAS Number | 93538-75-1 |

Synthesis

The synthesis of 2,3-dipyrrolidin-1-ylquinoxaline typically involves the reaction of appropriate precursors through methods such as condensation reactions or cyclization processes. For instance, one method includes the reaction of pyrrolidine with 2,3-dichloroquinoxaline under reflux conditions in a suitable solvent .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2,3-dipyrrolidin-1-ylquinoxaline. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM across these cell lines .

Mechanism of Action:

The compound induces apoptosis in cancer cells through the mitochondrial pathway, influencing key proteins such as BAX and Bcl-2. It also affects cell cycle progression, leading to G1 phase arrest .

Antimicrobial Activity

In addition to its anticancer properties, 2,3-dipyrrolidin-1-ylquinoxaline has shown antimicrobial activity , particularly against bacterial strains. Studies indicated effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membrane integrity .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is often influenced by their structural modifications. For instance, the presence of substituents on the pyrrolidine rings can enhance or diminish activity against specific targets. A study indicated that variations in the alkyl chain length and functional groups significantly affect the IC50 values for both anticancer and antimicrobial activities .

Case Studies

- Anticancer Evaluation: A study assessed the antiproliferative effects of several quinoxaline derivatives including 2,3-dipyrrolidin-1-ylquinoxaline against various human cancer cell lines using MTT assays. The results indicated that compounds with larger hydrophobic groups exhibited enhanced activity compared to smaller or polar substituents .

- Antimicrobial Testing: Another investigation focused on the antimicrobial efficacy of this compound against selected bacterial strains. The results showed promising activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.